2-(4-Nitrophenoxy)acetamide
Overview
Description
2-(4-Nitrophenoxy)acetamide is an organic compound with the molecular formula C8H8N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or isopropanol at elevated temperatures (around 70°C) and may require a catalyst like manganese(IV) oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-(4-Aminophenoxy)acetamide.
Substitution: Depending on the nucleophile, products such as 2-(4-Nitrophenoxy)thioacetamide.
Hydrolysis: 4-Nitrophenol and acetic acid.
Scientific Research Applications
2-(4-Nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological processes. The nitro group may play a role in its activity, possibly through redox reactions or interactions with cellular components .
Comparison with Similar Compounds
2-(4-Aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyphenoxy)acetamide: Contains a methoxy group in place of the nitro group.
2-(2-Nitrophenoxy)acetamide: The nitro group is positioned ortho to the phenoxy group.
Uniqueness: 2-(4-Nitrophenoxy)acetamide is unique due to the presence of the nitro group at the para position, which influences its reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-nitrophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJAUHBAFQALLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350002 | |
Record name | 2-(4-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63218-14-4 | |
Record name | 2-(4-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2-(4-Nitrophenoxy)acetamide derivatives contribute to their anticancer and anti-inflammatory activities?
A1: Research suggests that the presence of halogens, particularly chlorine, on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives enhances their anticancer and anti-inflammatory activities []. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in the study) exhibited promising activity in both areas []. This suggests that the halogen atom's electronic and steric properties play a role in the interaction with biological targets. Further studies are needed to elucidate the specific mechanisms of action.
Q2: How does the crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide influence its intermolecular interactions?
A2: The crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide reveals two independent molecules within the asymmetric unit, with slight variations in their torsion angles []. These molecules are connected through intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the b axis []. This hydrogen bonding pattern likely influences the compound's packing arrangement and potentially its physicochemical properties in the solid state.
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